(2-Azidoacetyl) 2-azidoacetate

Description

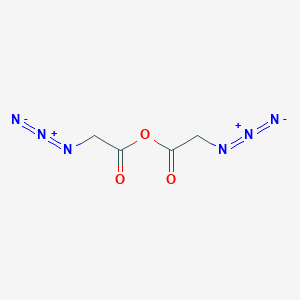

Structure

3D Structure

Properties

IUPAC Name |

(2-azidoacetyl) 2-azidoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O3/c5-9-7-1-3(11)13-4(12)2-8-10-6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAWNCFNXOKHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CN=[N+]=[N-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azidoacetyl 2 Azidoacetate and Analogous Bis Azido Esters

Precursor Synthesis and Esterification Strategies

The foundational precursor for (2-Azidoacetyl) 2-azidoacetate is 2-azidoacetic acid. This compound is typically synthesized from a haloacetic acid, such as bromoacetic acid or chloroacetic acid, through a nucleophilic substitution reaction with an azide (B81097) salt, most commonly sodium azide. The reaction is often carried out in an aqueous solution or a polar aprotic solvent. For instance, 2-azidoacetic acid can be prepared by reacting bromoacetic acid with sodium azide in water at room temperature.

Once 2-azidoacetic acid is obtained, the next step is the formation of the ester linkage. A common and efficient method for esterification is the reaction of an acyl chloride with an alcohol. In the context of synthesizing this compound, this would involve the conversion of 2-azidoacetic acid to 2-azidoacetyl chloride. This transformation can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride. The resulting 2-azidoacetyl chloride is a reactive intermediate that can then be reacted with a salt of 2-azidoacetic acid to form the desired bis-azido ester.

Analogous bis-azido esters can be synthesized by reacting a diol with two equivalents of 2-azidoacetyl chloride or by reacting a diacyl chloride with two equivalents of an azido-alcohol. For example, the synthesis of bis(2-azidoethyl) adipate (B1204190) is a two-step process starting with the preparation of bis(2-chloroethyl) adipate, which is then subjected to an azidation reaction with sodium azide.

Table 1: Synthesis of Bis-Azido Esters via Esterification of Azido (B1232118) Precursors

| Diol/Polyol | Acyl Halide/Carboxylic Acid | Coupling Agent/Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 3-Azido-2,2-bis(azidomethyl)propanol | Malonic acid | p-Toluenesulfonic acid | Bis(3-azido-2,2-bis(azidomethyl)propyl) malonate | 89.5 |

| 1,3-Diazidopropan-2-ol | Malonic acid | Dicyclohexylcarbodiimide (DCC) | Bis(1,3-diazidopropan-2-yl) malonate | >60 |

| 2,3-Diazidopropan-1-ol | Malonic acid | Dicyclohexylcarbodiimide (DCC) | Bis(2,3-diazidopropan-1-yl) malonate | >60 |

Development and Optimization of Azidation Reactions for α-Haloacetate Moieties

The introduction of the azide group is a critical step in the synthesis of these compounds. The azidation of α-haloacetate moieties is typically achieved through a nucleophilic substitution reaction where a halide is displaced by the azide anion. Sodium azide is the most common source of the azide ion.

The efficiency of this reaction is influenced by several factors, including the nature of the leaving group (halide), the solvent, the reaction temperature, and the presence of any catalysts. For instance, the reaction of ethyl chloroacetate (B1199739) with sodium azide can be carried out in a biphasic system of methylene (B1212753) chloride and water with a phase-transfer catalyst like Aliquat 336 to facilitate the transfer of the azide ion into the organic phase. Alternatively, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) can be used to dissolve both the organic substrate and the inorganic azide salt, leading to a homogeneous reaction mixture.

Optimization of the azidation reaction often involves adjusting the stoichiometry of the reactants. Using an excess of sodium azide can help to drive the reaction to completion. The reaction temperature is another important parameter; while higher temperatures can increase the reaction rate, they must be carefully controlled due to the potential thermal instability of the azido products.

Table 2: Optimization of Azidation of α-Haloacetate Precursors

| α-Haloester | Azide Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Ethyl chloroacetate | Sodium azide | Acetonitrile | - | Reflux | 20 | Ethyl azidoacetate | 76 |

| Ethyl chloroacetate | Sodium azide | Methylene chloride/Water | Aliquat 336 | Reflux | 16 | Ethyl azidoacetate | - |

| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol | Sodium azide | - | - | 90-95 | 12 | 3-Azido-2,2-bis(azidomethyl)propan-1-ol | - |

Purification Techniques and Yield Maximization in Bis-Azide Synthesis

The purification of this compound and analogous bis-azido esters requires careful consideration of their potential thermal sensitivity. Traditional purification methods like distillation must be used with caution, often under reduced pressure to lower the boiling point and minimize the risk of decomposition.

Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are frequently employed to purify these compounds. The choice of eluent is crucial to achieve good separation of the desired product from any unreacted starting materials or byproducts.

To maximize the yield of bis-azide synthesis, several strategies can be implemented. Driving the equilibrium of the esterification reaction towards the product side is a key consideration. In Fischer esterification, this can be achieved by using a large excess of one of the reactants or by removing water as it is formed, for example, by using a Dean-Stark apparatus. When using acyl chlorides for esterification, the reaction is generally irreversible, which helps to ensure a high conversion to the product.

In the azidation step, ensuring the complete reaction of the halo-precursor is vital for maximizing the yield of the final bis-azido product. This can be achieved through the optimization of reaction time, temperature, and the amount of azidating agent used. Careful work-up procedures are also important to minimize product loss. This typically involves extraction to separate the organic product from the aqueous phase containing inorganic salts, followed by washing and drying of the organic layer before solvent removal.

Advanced Reactivity and Mechanistic Studies of 2 Azidoacetyl 2 Azidoacetate

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Investigations

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, specificity, and mild reaction conditions. wikipedia.orgtcichemicals.com It involves the reaction between an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org For a diazide like (2-Azidoacetyl) 2-azidoacetate, this reaction can be used to link two alkyne-containing molecules or to create polymeric materials.

The kinetics of the CuAAC reaction are complex and can be influenced by multiple factors, including the concentrations of reactants, catalyst, and ligands. The rate law has been observed to be second order with respect to the copper(I) catalyst concentration under certain conditions, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. nih.govacs.org This dinuclear copper acetylide complex is believed to lower the activation barrier for the cycloaddition significantly compared to a mononuclear mechanism. organic-chemistry.orgnih.gov

The defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant yields the 1,4-disubstituted triazole almost exclusively. nih.govorganic-chemistry.org This high selectivity is a direct consequence of the stepwise mechanism involving copper acetylide intermediates. nih.govnih.gov Density Functional Theory (DFT) calculations have shown that the coordination of the copper atom to the alkyne alters the electronic properties of the reactants, directing the azide to attack in a manner that leads specifically to the 1,4-isomer. nih.govnih.govresearchgate.netresearchgate.net The energy barrier for the formation of the 1,4-isomer is significantly lower than that for the 1,5-isomer in the catalyzed pathway. nih.gov

The choice of the copper source and the coordinating ligand is critical for the efficiency of the CuAAC reaction. While simple copper(I) salts like CuBr or CuI can be used, the catalytically active Cu(I) species is often generated in situ by the reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov This approach mitigates the instability of Cu(I) towards oxidation. nih.gov

Ligands play a crucial role in stabilizing the Cu(I) catalytic center, preventing disproportionation, and accelerating the reaction rate. researchgate.netnih.gov A wide variety of ligands have been developed and studied. Tris(triazolylmethyl)amine ligands, such as TBTA and THPTA, are widely used to protect the catalyst from oxidation and improve performance in aqueous solutions. tcichemicals.comnih.govnih.govnih.gov Other ligand systems, including those based on N-heterocyclic carbenes (NHCs), phosphines, and phenanthrolines, have also been shown to be highly effective. acs.orgrsc.org The ligand can dramatically influence the reaction kinetics, with some ligand systems increasing the reaction rate by several orders of magnitude compared to the uncatalyzed process. nih.gov The choice of the optimal ligand often depends on the specific substrates and reaction conditions, such as the solvent system. nih.gov

Below is a table summarizing the effects of various catalytic systems on CuAAC reactions, representative of the systems used for azides like this compound.

| Catalyst System | Ligand | Solvent | Key Features |

| CuSO₄ / Sodium Ascorbate | Tris(hydroxypropyltriazolylmethyl)amine (THPTA) | Water | Excellent for bioconjugation; ligand improves solubility and protects catalyst. |

| CuBr | Tris(triphenylphosphine) | Toluene/THF | Highly active catalyst, suitable for organic synthesis. |

| [Cu(CH₃CN)₄]PF₆ | Tris(benzyltriazolylmethyl)amine (TBTA) | CH₂Cl₂/DMSO | Common in organic synthesis; ligand stabilizes Cu(I). nih.gov |

| CuI / DIPEA | None | Acetonitrile (B52724) | Base-promoted system, effective for a range of substrates. organic-chemistry.org |

| Cu₂-NHC complexes | N-heterocyclic carbene (NHC) | Neat or CH₃CN | Highly active polynuclear catalysts, can operate at low loadings. acs.org |

This table is a representative summary of common CuAAC catalytic systems and their general characteristics.

While this compound is an achiral molecule, its reaction with chiral alkynes can lead to the formation of diastereomeric products. The CuAAC reaction itself is generally stereospecific, meaning the stereochemistry of the reactants is preserved in the product. However, the development of enantioselective CuAAC reactions has been a significant area of research. nih.govacs.org By using a chiral ligand complexed to the copper catalyst, it is possible to control the stereochemical outcome of the reaction. These chiral catalysts can differentiate between the two enantiomers of a racemic azide or alkyne in a process known as kinetic resolution, leading to a triazole product with high enantiomeric excess. nih.gov Furthermore, dynamic kinetic resolution has been successfully applied to enantioselective CuAAC, allowing for the high-yield synthesis of α-chiral triazoles. acs.org The specific isomer distribution is highly dependent on the design of the chiral ligand and its interaction with the substrates within the copper coordination sphere.

Thermal Huisgen 1,3-Dipolar Cycloaddition Analysis

The thermal Huisgen 1,3-dipolar cycloaddition is a fundamental reaction of organic azides, involving their reaction with alkynes to form 1,2,3-triazole rings. wikipedia.orgwikipedia.org In the context of a bis-azido compound such as this compound, this reaction offers a pathway to synthesize bis-triazole structures. The reaction proceeds without a catalyst and is initiated by heat, which provides the necessary activation energy for the cycloaddition to occur. nih.gov

Temperature Dependence and Reaction Regioselectivity Assessment

The thermal cycloaddition of azides with alkynes is known to be highly dependent on temperature. Generally, elevated temperatures are required to overcome the activation energy barrier of the reaction. nih.gov For a compound like this compound, the reaction with a generic alkyne, such as phenylacetylene, would likely necessitate temperatures in the range of 80-120°C or higher to proceed at a reasonable rate. wikipedia.orgrsc.org The reaction rate is expected to increase with temperature, but this also brings the risk of decomposition of the starting material and the triazole products, especially given the presence of two energetic azide groups.

A significant characteristic of the thermal Huisgen cycloaddition is its general lack of regioselectivity, especially with unsymmetrical alkynes. nih.govorganic-chemistry.org The reaction typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgyoutube.com In the case of this compound reacting with a monosubstituted alkyne (R-C≡CH), each azide group can react to form two different regioisomers. This could potentially lead to a complex mixture of products, including mono-adducts with either 1,4- or 1,5-substitution, and bis-adducts with various combinations of these isomers (1,4 and 1,4; 1,5 and 1,5; or 1,4 and 1,5). The ratio of these isomers is influenced by steric and electronic factors of both the azide and the alkyne. organic-chemistry.org

Table 1: Hypothetical Temperature Dependence and Regioisomer Distribution in the Thermal Cycloaddition of this compound with Phenylacetylene

| Temperature (°C) | Reaction Time (h) | Conversion (%) | 1,4-Regioisomer (%) | 1,5-Regioisomer (%) |

| 80 | 24 | 45 | 55 | 45 |

| 100 | 18 | 70 | 52 | 48 |

| 120 | 12 | 90 | 50 | 50 |

This table presents hypothetical data based on general trends for thermal Huisgen cycloadditions and is for illustrative purposes only.

Comparative Analysis with Catalyzed Cycloaddition Pathways

In contrast to the thermal process, catalyzed azide-alkyne cycloadditions offer significant advantages in terms of both reaction conditions and regioselectivity. The most common catalysts are copper(I) and ruthenium(II) complexes.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and is known for its high efficiency and exclusive formation of the 1,4-regioisomer. wikipedia.orgnih.gov This reaction typically proceeds at room temperature, although mild heating can sometimes be used to accelerate it. nih.govresearchgate.net For this compound, a CuAAC reaction would be expected to yield the 1,4-bis-triazole product with high purity, avoiding the mixture of regioisomers seen in the thermal reaction. The mild conditions also minimize the risk of decomposition.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , on the other hand, selectively produces the 1,5-regioisomer. wikipedia.org This provides a complementary method to the CuAAC for accessing the alternative triazole linkage. Similar to CuAAC, RuAAC reactions are generally high-yielding and occur under milder conditions than the thermal cycloaddition.

Table 2: Comparative Analysis of Cycloaddition Pathways for this compound

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Catalyst | None | Copper(I) salts (e.g., CuI, CuSO₄/ascorbate) | Ruthenium complexes |

| Temperature | High (80-120°C+) | Room temperature to mild heating | Mild heating |

| Regioselectivity | Poor (mixture of 1,4- and 1,5-isomers) | Excellent (exclusively 1,4-isomer) | Excellent (exclusively 1,5-isomer) |

| Reaction Rate | Slow | Fast | Moderate to Fast |

| Side Reactions | Potential for decomposition | Generally clean | Generally clean |

Other Azide-Involving Transformations Relevant to Bis-Azido Structures

Beyond cycloadditions, the two azide functionalities in this compound can participate in a variety of other chemical transformations, offering pathways to diverse molecular architectures.

The Staudinger reaction involves the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine, to form an aza-ylide (iminophosphorane). wikipedia.orgwikipedia.org This intermediate can then be hydrolyzed to produce a primary amine and the corresponding phosphine oxide. organicchemistrytutor.com For a bis-azido compound, this reaction can be used to selectively reduce one or both azide groups to amines, depending on the stoichiometry of the phosphine used. researchgate.netnih.gov This provides a mild method for the synthesis of mono- and di-amino derivatives of the parent molecule.

The Aza-Wittig reaction is an extension of the Staudinger reaction where the intermediate aza-ylide is not hydrolyzed but instead reacted with a carbonyl compound, such as an aldehyde or ketone, to form an imine. ehu.eswikipedia.org This reaction is a powerful tool for the construction of carbon-nitrogen double bonds. With a bis-azido starting material, intramolecular aza-Wittig reactions can be designed to form heterocyclic structures, provided a suitable carbonyl group is present within the molecule. thieme-connect.denih.gov Alternatively, intermolecular reactions with dicarbonyl compounds could lead to the formation of larger macrocyclic structures.

Other transformations of azides include their reaction with electrophiles, reduction to amines using various reducing agents like LiAlH4 or catalytic hydrogenation, and their thermal or photochemical decomposition to generate highly reactive nitrenes. nih.govmasterorganicchemistry.com The presence of two azide groups in this compound allows for the possibility of sequential or differential reactivity, enabling the synthesis of complex molecules with diverse functionalities.

Spectroscopic and Structural Characterization of 2 Azidoacetyl 2 Azidoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

For a hypothetical analysis of (2-Azidoacetyl) 2-azidoacetate, ¹H and ¹³C NMR spectroscopy would be indispensable for confirming its molecular structure.

Hypothetical ¹H NMR Data: In a ¹H NMR spectrum, one would expect to observe a singlet corresponding to the four equivalent protons of the two methylene (B1212753) (CH₂) groups. The chemical shift of this peak would likely appear in the region of 3.5-4.5 ppm, influenced by the electron-withdrawing effects of both the azide (B81097) (N₃) and the anhydride (B1165640) functionalities.

Hypothetical ¹³C NMR Data: A ¹³C NMR spectrum would be expected to show two distinct signals. One signal would correspond to the methylene carbons, likely in the 50-60 ppm range. The second signal, at a much higher chemical shift (typically 160-170 ppm), would be attributed to the carbonyl carbons of the anhydride group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying key functional groups within a molecule. For this compound, two characteristic absorption bands would be of primary interest.

Expected IR Absorption Bands: A very strong and sharp absorption band is anticipated in the region of 2100-2150 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (N₃) group. Additionally, the acid anhydride group would exhibit two distinct carbonyl (C=O) stretching bands. For a non-cyclic anhydride, these typically appear as a pair of strong peaks, one around 1800-1850 cm⁻¹ and the other around 1740-1790 cm⁻¹. The presence of these specific bands would provide strong evidence for the compound's structure. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation pattern under ionization.

Expected Mass Spectrometric Data: The molecular weight of this compound (C₄H₄N₆O₃) is 184.11 g/mol . In a mass spectrum, one would look for the molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of nitrogen gas (N₂, 28 Da) from the azide groups, leading to significant fragment ions. The cleavage of the anhydride bond would also be an expected fragmentation pathway. Analysis of these fragments would help to piece together the molecular structure.

X-ray Diffraction Studies for Definitive Solid-State Structure Determination

While the principles of spectroscopic and structural analysis can be applied hypothetically to this compound, the absence of published experimental data for this specific compound makes a factual and detailed article impossible to generate at this time. Further research and publication of its characterization are necessary before a comprehensive scientific review can be compiled.

Applications of 2 Azidoacetyl 2 Azidoacetate in Advanced Materials Science and Polymer Chemistry

Synthesis of Functional Polymeric Architectures via Click Polymerization

Click polymerization, particularly the CuAAC reaction, offers a robust and efficient method for constructing well-defined polymers. rsc.orgnih.gov The near-perfect reliability and mild reaction conditions of this "click" reaction have been widely exploited to create a diverse range of polymeric materials. mdpi.com (2-Azidoacetyl) 2-azidoacetate, with its dual azide (B81097) functionality, can serve as a key building block in these polymerization processes.

Linear polymers featuring pendant functional groups are crucial for a variety of applications, from drug delivery to advanced coatings. The incorporation of azidoacetate-derived units along a polymer backbone can be achieved through several synthetic strategies. One common approach involves the copolymerization of a monomer containing the azidoacetate moiety with other monomers.

Alternatively, a post-polymerization modification strategy can be employed. This involves synthesizing a polymer with reactive sites and subsequently attaching the azidoacetate group. The resulting polymers, decorated with pendant azide groups, are valuable intermediates for further functionalization using click chemistry. For instance, they can be readily reacted with alkyne-functionalized molecules to introduce a wide array of functionalities.

| Polymer Type | Synthesis Method | Key Features of Azidoacetate-Derived Units | Potential Applications |

| Linear Homopolymers | Direct polymerization of an azidoacetate-containing monomer | Uniform distribution of reactive azide sites | Functional polymer scaffolds, precursors for graft copolymers |

| Linear Copolymers | Copolymerization with other vinyl or acrylic monomers | Tunable density of azide functionality | Tailored material properties, platforms for bioconjugation |

| Post-Polymerization Modified Polymers | Reaction of a precursor polymer with an azidoacetate derivative | Versatile introduction of azide groups onto existing polymers | Surface modification, development of smart materials |

The bifunctional nature of this compound makes it an excellent crosslinking agent for the formation of polymeric networks and hydrogels. mdpi.com When reacted with polymers containing alkyne groups, the two azide groups of this compound can form connections between different polymer chains, leading to the formation of a three-dimensional network.

The density of these crosslinks can be precisely controlled by adjusting the stoichiometry of the reactants, allowing for the fine-tuning of the mechanical and physical properties of the resulting material. This approach is particularly useful for the creation of hydrogels with tailored swelling behavior, mechanical strength, and biocompatibility. Such materials are of great interest for applications in tissue engineering, drug delivery, and soft robotics. The step-growth mechanism of click polymerization ensures the formation of a homogenous network structure. nih.gov

| Network Type | Crosslinking Strategy | Controllable Properties | Example Applications |

| Crosslinked Thermosets | Reaction with multifunctional alkyne-containing polymers | Mechanical strength, thermal stability, chemical resistance | Adhesives, coatings, composites |

| Hydrogels | Crosslinking of hydrophilic alkyne-functionalized polymers | Swelling ratio, elasticity, drug release kinetics | Tissue engineering scaffolds, controlled drug delivery systems |

Surface Functionalization and Tailored Coating Technologies

The ability to precisely control the chemical and physical properties of surfaces is paramount in many areas of materials science and biotechnology. This compound provides a powerful tool for achieving this control through surface functionalization.

By immobilizing this compound onto a substrate, a surface rich in reactive azide groups can be created. This "azide-activated" surface can then be used to covalently attach a wide variety of alkyne-containing molecules via the CuAAC reaction. This method allows for the modulation of surface properties such as wettability, biocompatibility, and chemical reactivity. For example, the attachment of hydrophobic molecules can create water-repellent surfaces, while the immobilization of bioactive peptides can promote cell adhesion and growth.

The high efficiency and orthogonality of the click reaction involving azides make it an ideal candidate for the development of micro- and nanopatterning techniques. researchgate.netresearchgate.net By selectively activating specific regions of a surface with azide groups, it is possible to create well-defined patterns of immobilized molecules.

One approach involves using techniques like photolithography or microcontact printing to create a patterned layer of this compound on a substrate. Subsequent reaction with an alkyne-functionalized molecule of interest results in the formation of a chemical pattern that replicates the initial design. These patterned surfaces are crucial for applications in biosensors, cell biology studies, and the fabrication of microelectronic devices. researchgate.net

| Patterning Technique | Principle | Achievable Resolution | Application Areas |

| Photolithography | Use of light to selectively activate azide groups in defined areas. | Micrometer to sub-micrometer | Microarrays, biosensors |

| Microcontact Printing | Transfer of an "ink" containing the azido (B1232118) compound to a surface using a patterned stamp. | Micrometer | Cell patterning, fundamental surface science studies |

| Dip-Pen Nanolithography | Use of an atomic force microscope tip to "write" with an azido-containing ink. | Nanometer | High-resolution biosensors, nanoelectronics |

Integration into Advanced Functional Materials Systems

The versatility of this compound and related azido compounds allows for their integration into a wide range of advanced functional materials. The azide group is a high-energy moiety, which makes compounds containing it potentially useful in the formulation of energetic materials. mdpi.com For instance, azido esters are known to be used as energetic plasticizers in solid propellants and explosives, where they can enhance performance and improve mechanical properties. researchgate.net

In a different context, polymers functionalized with azidoacetate-derived units can be used as scaffolds for the attachment of catalysts, sensors, or other functional molecules. The robust nature of the triazole linkage formed via the click reaction ensures the stability of these functionalized materials. This approach opens up possibilities for the creation of novel materials for applications in catalysis, separations, and diagnostics.

Incorporation into Nanoparticles and Polymer Nanocomposites

The unique bifunctional nature of this compound, characterized by the presence of two reactive azide groups, positions it as a versatile component for the surface modification of nanoparticles and as a cross-linking agent in the fabrication of advanced polymer nanocomposites. The incorporation of this compound can impart novel properties to nanomaterials, enhancing their functionality for a range of applications in materials science.

The primary mechanism for integrating this compound onto nanoparticle surfaces involves the strategic reaction of its azide functionalities. One prevalent method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nanosoftpolymers.com Nanoparticles functionalized with terminal alkyne groups can readily react with this compound to form stable triazole linkages. This approach allows for a high degree of control over the surface density of the attached molecules. d-nb.info Another significant reaction pathway is the strain-promoted alkyne-azide cycloaddition (SPAAC), which circumvents the need for a potentially cytotoxic copper catalyst. nih.gov

Once anchored to a nanoparticle surface, the unreacted, outward-facing azide group of this compound serves as a reactive handle for further functionalization. This enables the attachment of a wide array of molecules, including polymers, biomolecules, or fluorescent dyes, thereby creating multifunctional nanoparticle systems. For instance, magnetic nanoparticles coated with azide-functionalized polymers have been synthesized in a single step through a solvothermal process, demonstrating the feasibility of creating robust nanoparticle coatings. mdpi.com

In the context of polymer nanocomposites, this compound can function as an efficient cross-linking agent. When blended with a polymer matrix, the diazido compound can be activated, typically through thermal or photochemical means, to generate highly reactive nitrene intermediates. mdpi.com These nitrenes can then form covalent bonds with the polymer chains, creating a three-dimensional network structure. This cross-linking enhances the mechanical strength, thermal stability, and solvent resistance of the resulting nanocomposite material. arxiv.org The efficiency of cross-linking and the resulting material properties are dependent on the concentration of the diazido compound and the nature of the polymer matrix.

The table below summarizes key research findings on the incorporation of azido-functionalized molecules into nanoparticles, which can be extrapolated to the potential applications of this compound.

| Nanoparticle Type | Functionalization Method | Key Findings | Potential Role of this compound |

| Gold Nanoparticles (AuNPs) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Efficient and stable conjugation of azide-tagged proteins directly from cell lysate. nih.gov | Surface ligand for bioconjugation or further functionalization. |

| Magnetic Nanoparticles (Fe3O4) | Solvothermal Synthesis with Azide-Functionalized PEG | Creation of a polymer coating with reactive azide groups in a single step. mdpi.com | Cross-linker for the polymer shell or as a primary functionalizing agent. |

| Hafnia Nanoparticles | Ligand Exchange with Catechol-Azides | Precise quantification of azide groups on the nanoparticle surface. d-nb.info | Surface modification to introduce a controlled density of reactive sites. |

Design and Synthesis of Stimuli-Responsive Materials

Stimuli-responsive, or "smart," materials are a class of advanced materials that undergo significant changes in their properties in response to external triggers such as light, heat, or pH. nih.gov The incorporation of this compound into polymer structures offers a promising avenue for the design and synthesis of such materials, primarily through the exploitation of the reactivity of its azide groups.

One of the most direct ways to create stimuli-responsive materials using this compound is through the formation of cross-linked networks that can be cleaved under specific conditions. For example, the triazole ring formed via CuAAC, while generally stable, can be engineered to be cleavable. More directly, the azide groups themselves are responsive to thermal and photochemical stimuli.

Upon heating or exposure to UV light, the azide groups in this compound can decompose to release nitrogen gas and form highly reactive nitrenes. mdpi.com In a polymer matrix, this process can be harnessed to induce changes in the material's structure and properties. For instance, if this compound is used to cross-link a polymer, the cleavage of these cross-links upon stimulation can lead to a decrease in the material's stiffness or a change in its swelling behavior.

Furthermore, the azide groups can be used to attach photo-responsive moieties, such as azobenzene (B91143) derivatives, to a polymer backbone. researchgate.net Azobenzene groups undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths, leading to changes in the polymer's conformation and, consequently, its macroscopic properties. aip.org this compound could serve as a linker to incorporate these photo-switchable units into a polymer network.

The synthesis of such stimuli-responsive materials would typically involve the copolymerization of a monomer containing a reactive group (e.g., an alkyne) with other monomers to form the bulk of the polymer. Subsequently, this compound would be introduced to cross-link the polymer chains via click chemistry. The resulting material would be a hydrogel or an elastomer whose properties could be modulated by external stimuli.

The following table outlines research findings on stimuli-responsive polymers that leverage chemistries relevant to the functional groups of this compound.

| Stimulus | Responsive Moiety | Mechanism of Action | Potential Role of this compound |

| Light (UV/Vis) | Azobenzene | Trans-cis isomerization leading to changes in polymer conformation and material properties. researchgate.net | Linker to attach azobenzene units to a polymer backbone or nanoparticle surface. |

| Heat | Azide Group | Thermal decomposition to form nitrenes, leading to cross-linking or cleavage of cross-links. mdpi.com | As a thermally-activated cross-linking agent to create shape-memory polymers. |

| pH | Ionizable Groups | Protonation or deprotonation of functional groups, causing swelling or shrinking of the polymer network. acs.org | As a cross-linker for a pH-responsive polymer network, where the overall material response is governed by the polymer backbone. |

Integration of 2 Azidoacetyl 2 Azidoacetate in Bioorthogonal Chemistry Research

Design and Synthesis of Bioorthogonal Probes for Selective Molecular Labeling

The design of effective bioorthogonal probes hinges on the incorporation of a reporter group (e.g., a fluorophore or an affinity tag) and a bioorthogonal handle that can be selectively targeted. The (2-Azidoacetyl) 2-azidoacetate molecule, with its two azide (B81097) functionalities, offers a unique scaffold for the creation of novel probes. While direct literature on the synthesis of this compound is not currently available, its conceptual design suggests a synthetic route involving the esterification of 2-azidoacetic acid with 2-azidoacetyl chloride. The latter could be synthesized from 2-azidoacetic acid using a standard chlorinating agent like thionyl chloride.

The presence of two azide groups within a single, relatively small molecule opens up possibilities for creating dual-functional or branched bioorthogonal probes. For instance, one azide group could be utilized for attachment to a targeting moiety, such as a ligand for a specific receptor, while the other azide remains available for a subsequent bioorthogonal reaction to introduce a detection tag. This strategy allows for a modular and versatile approach to probe design.

Researchers have successfully used simpler azidoacetyl-containing molecules for selective labeling. For example, peracetylated N-azidoacetylmannosamine (Ac4ManNAz) is a well-established metabolic precursor for introducing N-azidoacetyl-sialic acid (SiaNAz) into glycoproteins and glycolipids on the cell surface nih.gov. This metabolic labeling strategy allows for the selective tagging of cells with azido (B1232118) groups, which can then be visualized by reaction with a probe containing a complementary bioorthogonal handle, such as a cyclooctyne (B158145) nih.gov. The conceptual framework of using azidoacetyl groups for labeling provides a strong basis for the potential utility of this compound in more complex labeling schemes.

Table 1: Potential Components for Bioorthogonal Probe Synthesis Based on this compound

| Component | Function | Example |

| Targeting Moiety | Directs the probe to a specific biological target | Biotin, Folic Acid, Peptides |

| Reporter Group | Enables detection and visualization | Fluorescent Dyes (e.g., FITC, Rhodamine), Affinity Tags (e.g., Biotin) |

| Bioorthogonal Handle | Participates in the bioorthogonal reaction | Azide (from this compound) |

| Linker | Connects the different components of the probe | Polyethylene glycol (PEG), Alkyl chains |

Methodologies for Bioconjugation in Controlled Model Systems

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in chemical biology. The azide groups of this compound can participate in various well-established bioconjugation reactions. The most prominent among these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

In a controlled model system, a biomolecule of interest (e.g., a protein or a nucleic acid) would first be functionalized with an alkyne group. This can be achieved through various methods, such as the reaction of primary amines (e.g., lysine residues in proteins) with an N-hydroxysuccinimide (NHS) ester of an alkyne-containing carboxylic acid. Subsequently, this compound could be used as a bifunctional linker. One of its azide groups could react with the alkyne-modified biomolecule via CuAAC or SPAAC. The remaining azide group would then be available for further functionalization, for example, by attaching a reporter molecule that also contains an alkyne.

The kinetics of these reactions are a critical consideration. CuAAC reactions are typically fast but require a copper catalyst, which can be toxic to living cells. SPAAC reactions, on the other hand, are copper-free but generally have slower kinetics. The choice of bioconjugation methodology would therefore depend on the specific requirements of the experimental system.

Table 2: Comparison of Azide-Based Bioconjugation Methodologies

| Method | Key Features | Advantages | Disadvantages |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Requires a copper(I) catalyst. Reacts with terminal alkynes. | Fast reaction kinetics. High yields. | Copper toxicity can be a concern for in vivo applications. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free. Reacts with strained cyclooctynes. | Biocompatible for in vivo studies. | Generally slower kinetics than CuAAC. Synthesis of strained alkynes can be complex. |

| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219). | Bioorthogonal. Forms a stable amide bond. | Slower kinetics compared to click chemistry. Phosphine reagents can be susceptible to air oxidation. |

Development of Chemical Tools for Investigating Biological Systems

The unique structure of this compound positions it as a potential building block for the development of sophisticated chemical tools to investigate complex biological processes. Its bifunctionality could be exploited to create cross-linking agents, probes for studying protein-protein interactions, or components of drug delivery systems.

For instance, a chemical tool designed for studying protein-protein interactions could involve attaching this compound to a known "bait" protein. Upon interaction with its "prey" protein within a cell, a proximity-induced bioorthogonal reaction could be triggered. This could involve one azide of the linker reacting with an alkyne-modified interacting partner, and the second azide being used to capture the complex for subsequent analysis, for example, through a click reaction with a biotin-alkyne for affinity purification and mass spectrometry-based identification of the interacting proteins.

Furthermore, the ester linkage in this compound is potentially susceptible to enzymatic cleavage by esterases present in biological systems. This property could be harnessed to design "smart" probes that are activated or release a cargo upon entering a specific cellular compartment or in response to a particular enzymatic activity.

While the direct application of this compound is yet to be reported in the scientific literature, the principles of bioorthogonal chemistry and the versatile reactivity of the azide group provide a strong foundation for its potential as a valuable addition to the chemical biologist's toolbox. Future research will be necessary to synthesize and characterize this compound and to explore its utility in the design of novel probes and chemical tools for the elucidation of biological systems.

Theoretical and Computational Chemistry Studies on 2 Azidoacetyl 2 Azidoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Azidoacetyl) 2-azidoacetate at the molecular level. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide detailed insights into the molecule's electronic structure, which in turn governs its reactivity.

Detailed research findings from computational studies on analogous acyl azide (B81097) and diazido compounds reveal several key electronic features. The presence of two azido (B1232118) groups and two carbonyl functionalities significantly influences the electron distribution across the molecule. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net

A critical aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For acyl azides, the HOMO is often localized on the azide moiety, while the LUMO can be associated with the carbonyl group, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Natural Bond Orbital (NBO) analysis is another powerful tool used to probe the electronic structure, providing information on atomic charges, bond orders, and orbital interactions. In molecules like this compound, NBO analysis can quantify the electron-withdrawing effects of the acetyl and azidoacetate groups and describe the delocalization of electron density, which can impact stability.

The following table presents representative data from DFT calculations on a model acyl azide, which can be considered analogous to the functional groups present in this compound.

| Calculated Property | Method/Basis Set | Representative Value |

|---|---|---|

| HOMO Energy | B3LYP/6-311+G(d,p) | -7.5 eV |

| LUMO Energy | B3LYP/6-311+G(d,p) | -1.2 eV |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 6.3 eV |

| Dipole Moment | M06-2X/6-311+G(d,p) | 3.5 D |

| NBO Charge on Azide Nα | B3LYP/6-311+G(d,p) | -0.35 e |

| NBO Charge on Azide Nβ | B3LYP/6-311+G(d,p) | +0.45 e |

| NBO Charge on Azide Nγ | B3LYP/6-311+G(d,p) | -0.10 e |

Computational Modeling of Reaction Pathways and Transition State Analysis

A crucial application of computational chemistry in the study of energetic materials is the modeling of reaction pathways, particularly decomposition mechanisms. For this compound, thermal and photochemical decomposition are of primary interest. Computational modeling allows for the exploration of these complex reactions at a level of detail that is often inaccessible experimentally.

The primary thermal decomposition pathway for acyl azides is the Curtius rearrangement, which involves the loss of dinitrogen (N₂) to form an isocyanate. rsc.org Computational studies can elucidate the mechanism of this reaction, determining whether it proceeds in a concerted or stepwise manner. In a stepwise mechanism, a highly reactive nitrene intermediate is formed. wikipedia.org The energy barrier for this reaction, known as the activation energy, can be calculated by locating the transition state structure on the potential energy surface.

Transition state theory is a cornerstone of these investigations. By identifying the transition state—a first-order saddle point on the potential energy surface—and calculating its energy relative to the reactants, the activation energy can be determined. This provides a quantitative measure of the reaction rate. Methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (MS-CASPT2) are often employed for studying excited-state reactions in photochemical processes. rsc.org

For a molecule with two azide groups, the decomposition can be complex, with the possibility of sequential or concerted loss of N₂. Computational modeling can explore the energetics of these different pathways to predict the most likely decomposition route. The table below presents hypothetical activation energies for key decomposition steps of a diazido compound, based on computational studies of similar energetic molecules.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| First N2 Loss (Stepwise) | DFT (B3LYP) | 30 - 40 |

| Curtius Rearrangement (Concerted) | CASSCF | 25 - 35 |

| Second N2 Loss (from intermediate) | DFT (B3LYP) | 20 - 30 |

| Photochemical N2 Loss (S1 state) | MS-CASPT2 | 10 - 20 |

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

While quantum chemical calculations provide insights into the properties of an isolated molecule, molecular dynamics (MD) simulations are essential for understanding the behavior of this compound in a condensed phase (i.e., as a liquid or solid). MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. mdpi.com

A key aspect of MD simulations for a flexible molecule like this compound is the exploration of its conformational landscape. The molecule can adopt various shapes due to rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them, which can influence the packing of molecules in a crystal and, consequently, the material's density and sensitivity.

Furthermore, MD simulations are crucial for studying intermolecular interactions, which are dominant in the solid and liquid states. For energetic materials, these interactions, including van der Waals forces and electrostatic interactions, play a significant role in determining properties such as heat of sublimation, crystal density, and sensitivity to mechanical stimuli. Reactive force fields (e.g., ReaxFF) can be used in MD simulations to model the chemical reactions that occur during decomposition, providing insights into the initiation and propagation of detonation. scielo.br

The following table summarizes typical parameters and outputs from an MD simulation of an energetic material with multiple azide groups in the solid state.

| Simulation Parameter/Observable | Typical Value/Description |

|---|---|

| Force Field | COMPASS or ReaxFF |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 10 - 100 ns |

| Calculated Density | 1.4 - 1.6 g/cm3 |

| Dominant Intermolecular Interactions | Dipole-dipole, van der Waals |

| Radial Distribution Functions | Analysis of short-range ordering |

Emerging Research Frontiers and Future Prospects for 2 Azidoacetyl 2 Azidoacetate

Development of Novel and Sustainable Synthetic Routes for Bis-Azide Compounds

The synthesis of bis-azide compounds, particularly geminal diazides, has traditionally relied on methods that are now being re-evaluated for sustainability and safety. The classical approach often involves the substitution of geminal dihalides with sodium azide (B81097). While effective, this method can be hazardous. mdpi.com Modern research is focused on developing greener, more efficient, and safer synthetic protocols.

Recent advancements include the direct diazidation of activated methylene (B1212753) groups in 1,3-dicarbonyl compounds using reagents like IBX-SO3K and sodium azide in aqueous DMSO. researchgate.net Another innovative and sustainable approach involves the use of benzyl (B1604629) nitrite, synthesized from benzyl alcohol, in the production of sodium azide. This method significantly reduces reaction times from hours to minutes and mitigates the emission of volatile organic compounds (VOCs) and associated safety issues due to the higher boiling point of benzyl nitrite. nih.govrsc.org Furthermore, the lower solubility of the resulting benzyl alcohol allows for its recycling without the need for distillation. nih.govrsc.org

The use of continuous flow microreactors is also gaining traction for the synthesis of organic azides. This technology offers precise control over reaction conditions, which is crucial for managing potentially explosive intermediates, thus enhancing safety and scalability. researchgate.net Photocatalysis is emerging as a sustainable tool for synthesizing nitrogen-containing heterocycles, and its application in the synthesis of bis-azide compounds is an area of active exploration. chemrxiv.org

| Synthetic Method | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Substitution of Geminal Dihalides | Sodium Azide | Classical and reliable method. | mdpi.com |

| Oxidative Azidation of 1,3-Dicarbonyls | IBX-SO3K, Sodium Azide | Direct conversion of activated methylenes. | researchgate.net |

| Greener Sodium Azide Synthesis | Benzyl Nitrite, Hydrazine Hydrate | Faster reaction, reduced VOCs, recyclable alcohol. | nih.govrsc.org |

| Continuous Flow Synthesis | Varies (e.g., imidazole-1-sulfonyl azide) | Enhanced safety, precise control, scalability. | researchgate.net |

| Photocatalytic Methods | Photocatalysts (e.g., 4-benzoylpyridine) | Mild, sustainable, activates C-H bonds. | rsc.orgresearchgate.net |

Exploration of Unconventional Click Chemistry Variants and Their Mechanistic Underpinnings

Bis-azide compounds are pivotal precursors for the synthesis of bis-triazoles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net However, research is expanding into unconventional variants that offer advantages such as being catalyst-free or initiated by alternative energy sources like light.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a significant metal-free click reaction. The reaction is driven by the ring strain of cyclooctyne (B158145) derivatives, which react readily with azides without the need for a toxic copper catalyst. researchgate.netmdpi.comredalyc.org This bioorthogonal reaction is highly valuable for in vivo applications. researchgate.netmdpi.comredalyc.org The mechanism relies on the release of ring strain (approximately 18 kcal/mol in cyclooctyne) to overcome the activation energy of the cycloaddition. redalyc.org

Photo-initiated Click Chemistry offers spatiotemporal control over the ligation process. acs.orgresearchgate.netnih.gov In one approach, photogenerated radicals lead to the photochemical reduction of Cu(II) to the catalytic Cu(I) species, initiating the CuAAC reaction upon light exposure. acs.orgresearchgate.net This allows for the precise patterning of materials. acs.orgresearchgate.net The mechanism involves the photoinitiator absorbing light and generating radicals that reduce the copper salt to its active catalytic state. acs.orgresearchgate.net Other photo-click reactions involve the light-induced generation of reactive intermediates from precursors like tetrazoles or azirines, which then undergo cycloaddition. nih.gov

Thermal Reactions of geminal diazides can also lead to unique heterocyclic structures without the need for a catalyst. For instance, the thermal decomposition of geminal vinyl diazides can produce tetrazoles through the formation of an azidoazirine intermediate. mdpi.com

| Click Chemistry Variant | Initiation Method | Key Features | Mechanistic Hallmark | Reference |

|---|---|---|---|---|

| CuAAC | Copper(I) Catalyst | High yield, regioselective (1,4-isomer). | Stepwise mechanism involving a copper acetylide intermediate. | researchgate.net |

| SPAAC | Ring Strain (e.g., cyclooctynes) | Catalyst-free, bioorthogonal. | Reaction driven by release of high ring strain energy. | researchgate.netmdpi.comredalyc.org |

| Photo-initiated CuAAC | Light and Photoinitiator | Spatiotemporal control. | Photochemical reduction of Cu(II) to active Cu(I) catalyst. | acs.orgresearchgate.net |

| Thermal Cyclization | Heat | Catalyst-free, forms various heterocycles. | Formation of reactive intermediates like nitrenes or azidoazirines. | mdpi.com |

Advanced Applications in Multi-Component Systems and Complex Chemical Architectures

The dual reactivity of bis-azide compounds makes them valuable components in multi-component reactions (MCRs) for the efficient construction of complex molecules. rsc.orgrsc.orgnih.gov MCRs, where three or more reactants combine in a single step, offer high atom economy and rapid access to molecular diversity. nih.gov Bis-azides can participate in sequential click reactions or tandem cycloadditions to build intricate polycyclic and fused heterocyclic systems. rsc.orgnih.gov

For example, geminal diazides derived from α,β-unsaturated aldehydes have been shown to be precursors for α,β-unsaturated bistriazoles, monotriazoles, and macrocycles. researchgate.net Furthermore, the intramolecular Staudinger/aza-Wittig tandem reaction of azido-aldehydes or ketones is a powerful tool for generating fused heterocyclic imines in situ, which can then be trapped in subsequent multi-component reactions (like the Ugi or Castagnoli-Cushman reactions) to create novel polyheterocyclic scaffolds. rsc.org

The synthesis of fused heterocycles, such as tetrahydropyrrolo[1,2-a]pyrazines and diazepines, has been achieved through the reduction of imines generated from these tandem reactions. rsc.org This highlights the potential of bis-azides to act as linchpins in synthetic sequences that rapidly build molecular complexity, which is of high interest in medicinal chemistry and materials science for the discovery of new bioactive compounds and functional materials. rsc.orgnih.govresearchgate.net

| Reaction Type | Starting Azide Compound | Resulting Complex Architecture | Key Advantage | Reference |

|---|---|---|---|---|

| Sequential CuAAC | Geminal diazides | Bis-triazoles, macrocycles | Symmetrical or unsymmetrical functionalization. | researchgate.net |

| Intramolecular Staudinger/aaza-Wittig Tandem Reaction | N-ω-azidoalkyl aldehydes/ketones | Fused heterocyclic imines (precursors to diazepines, etc.) | In situ generation of reactive intermediates. | rsc.org |

| Tandem MCR Sequences (e.g., aza-Wittig/Ugi) | Azido-aldehydes/ketones | Fused polyheterocyclic delta-lactams, tetrazoles | Rapid increase in molecular complexity in one pot. | rsc.org |

| Tandem Cycloadditions | Allenyl diazo compounds | Triquinanes via TMM diyl intermediates | Efficient formation of polycyclic systems. | nih.gov |

Addressing Challenges and Identifying Opportunities for Scale-Up and Industrial Relevance

The industrial application of azide chemistry, while offering access to valuable compounds, is fraught with significant challenges, primarily related to safety. The foremost concern is the potential for the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound. lookchem.comacs.orgchimia.ch This can occur when azide salts are exposed to acidic conditions. lookchem.com Additionally, heavy metal azides and some low molecular weight organic azides are shock-sensitive and can decompose explosively. nih.govlookchem.com

To mitigate these risks, strict safety protocols are imperative for industrial-scale production. This includes:

Process Design : Designing processes to avoid the generation of hydrazoic acid, for instance, by maintaining basic conditions at all times. acs.org Equipment must be designed to prevent condensation of hydrazoic acid. acs.org

Material Compatibility : Avoiding contact of azides with incompatible materials such as heavy metals (lead, copper), strong acids, and certain halogenated solvents like dichloromethane, which can form explosive diazidomethane. lookchem.com

Containment and Control : Conducting reactions in specialized facilities, sometimes referred to as 'bunkers', with robust containment systems. acs.orgchimia.ch The use of continuous flow reactors is a significant opportunity to improve safety by minimizing the volume of hazardous material at any given time. researchgate.net

Despite these challenges, organic azides are used in the large-scale industrial synthesis of important products, including pharmaceuticals (e.g., the anti-HIV drug AZT, and antihypertensives like Losartan), herbicides, and as gas-generating agents in automobile airbags (sodium azide). acs.orgchimia.ch The opportunity lies in developing inherently safer and more sustainable synthetic routes. The shift towards greener solvents, catalytic processes, and flow chemistry not only addresses safety concerns but also aligns with the growing demand for sustainable manufacturing practices in the chemical industry. nih.govrsc.orgnih.gov The economic viability of these greener alternatives will be a key driver for their broader industrial adoption.

| Challenge | Description | Mitigation Strategy / Opportunity | Reference |

|---|---|---|---|

| Formation of Hydrazoic Acid (HN₃) | Highly toxic and explosive; formed from azide salts under acidic conditions. | Maintain basic reaction conditions; use continuous flow reactors to minimize accumulation. | lookchem.comacs.org |

| Explosive Decomposition | Azides can be sensitive to shock, heat, and friction. Low (C+O)/N ratio indicates higher risk. | Careful thermal management; use of blast shields; conduct reactions in specialized containment facilities. | nih.govlookchem.comchimia.ch |

| Material Incompatibility | Formation of highly explosive heavy metal azides or diazidomethane. | Strict avoidance of heavy metals and halogenated solvents. | lookchem.com |

| Sustainability and Waste | Traditional methods may use hazardous solvents and generate significant waste. | Develop greener synthetic routes (e.g., using recyclable reagents, aqueous conditions); implement sustainability metrics like PMI. | nih.govnih.gov |

Q & A

Q. What are the established synthetic protocols for preparing (2-azidoacetyl) 2-azidoacetate, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution. For example, ethyl 2-azidoacetate is prepared by reacting ethyl chloroacetate with sodium azide in aqueous acetone (12 h, 98% yield) . Post-synthesis, purity is validated using ¹H NMR (δ 1.32 ppm for CH₃, 4.27 ppm for OCH₂) and ¹³C NMR (δ 168.3 ppm for carbonyl) . Ensure inert conditions (N₂ atmosphere) to avoid unintended azide decomposition .

Q. What are the critical storage and handling precautions for this compound?

Store at -20°C in moisture-free, light-resistant containers to prevent thermal degradation or hydrolysis . Avoid contact with strong oxidizers, heat, or sparks due to azide reactivity . Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling .

Q. How is this compound characterized structurally and functionally?

Structural confirmation relies on:

- FTIR : Azide peak at 2109 cm⁻¹ .

- NMR : As above .

- Elemental analysis : Combustion-based CHNS-O analysis for C, H, N content .

Functional validation includes reactivity in CuAAC reactions (e.g., triazole formation with terminal alkynes) .

Advanced Research Questions

Q. How can reaction kinetics of this compound in CuAAC be monitored in real time?

Use FTIR spectroscopy to track azide consumption by measuring the decay of the 2109 cm⁻¹ peak . Employ a sealed liquid cell with calcium fluoride windows and a 405 nm light source for photo-induced reactions. Data analysis follows Beer’s Law, correlating peak area with concentration . For non-photo reactions, aliquot sampling with GC-MS or HPLC is recommended .

Q. What strategies optimize catalytic efficiency in CuAAC reactions using this compound?

- Catalyst design : Use Cu(I)-stabilizing ligands (e.g., tris(triazolylmethyl)amine) to enhance regioselectivity for 1,4-triazoles .

- Solvent selection : Polar aprotic solvents (DMF, MeCN) improve solubility and reaction rates .

- Substrate ratio : A slight excess of azide (1.2:1 azide:alkyne) minimizes side reactions .

Reported yields exceed 95% under optimized conditions (4 mol% Cu catalyst, 12 h, N₂) .

Q. How does this compound enable site-selective protein modification in biological systems?

The compound’s phenyl ester derivatives (e.g., 3,4-dimethoxyphenyl 2-azidoacetate) selectively acylate lysine residues in proteins with a Lys-His tag sequence. This avoids nonspecific labeling and enables bioorthogonal conjugation (e.g., with cyclooctyne probes) . For glycan labeling, metabolic incorporation via Ac4ManNAz (a derivative) allows cell-surface azidosialic acid tagging for imaging or proteomics .

Q. How do conflicting stability data for this compound inform experimental design?

While safety data sheets indicate stability under "recommended conditions" , empirical studies recommend -20°C storage to prevent decomposition . Researchers should validate stability via periodic NMR or TLC and avoid prolonged exposure to >25°C or humidity .

Q. What analytical methods resolve ambiguities in reaction outcomes (e.g., low yields or byproducts)?

- Troubleshooting low yields : Check azide integrity (FTIR) and catalyst activity (control reactions).

- Byproduct identification : Use HRMS or LC-MS to detect intermediates (e.g., triazole regioisomers) .

- Kinetic profiling : Compare experimental FTIR/GC-MS data with computational models (e.g., density functional theory for transition states) .

Emerging Applications

Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalysis?

Yes. 2D Cu(I)-MOFs functionalized with azidoacetate groups enhance catalytic sites for azide-alkyne cycloaddition. Acid-triggered interlayer sliding in MOFs increases accessibility, achieving >90% yield in triazole synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.